molecular formula C10H16O6 B12333751 1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate CAS No. 2006277-91-2

1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate

Cat. No.: B12333751
CAS No.: 2006277-91-2
M. Wt: 232.23 g/mol
InChI Key: KMAPLIHGFWDDNU-UHFFFAOYSA-N
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Description

Table 1: Key Bond Lengths and Angles

Bond/Angle Value (pm/degrees) Source
C=O (ester) 123
C-O (ester) 143
C-C-C (propane) 111.6

The ester carbonyl groups exhibit partial double-bond character (123 pm), shorter than single C-O bonds (143 pm). This resonance stabilization reduces reactivity compared to carboxylic acids. The central C-C-C angle deviates slightly from the ideal tetrahedral 109.5° due to steric repulsion between bulky ester groups.

Comparative Analysis of Cyclobutane vs. Propane Backbone Derivatives

Propane derivatives like this compound exhibit distinct stability profiles compared to cyclobutane analogs:

Table 2: Strain Energy Comparison

Parameter Propane Derivative Cyclobutane Derivative Source
Angle Strain Low (111.6°) High (88°)
Torsional Strain Moderate Severe
Steric Hindrance Localized Distributed

Cyclobutane’s 88° bond angles induce significant angle strain, whereas propane’s near-tetrahedral angles minimize distortion. Cyclobutane derivatives also suffer eclipsing interactions absent in propane’s staggered conformers. However, the propane backbone here experiences localized steric clashes between ester groups, slightly elevating torsional strain.

Electron Distribution Patterns in Ester Functional Groups

The three ester groups create regions of high electron density at carbonyl oxygens and electron deficiency at carbonyl carbons. The C=O bonds polarize toward oxygen (electronegativity 3.44 vs. carbon’s 2.55), making carbonyl carbons electrophilic.

Resonance and Inductive Effects

  • Resonance : Each ester group delocalizes electrons via conjugation between the carbonyl oxygen and adjacent oxygen, stabilizing the molecule.
  • Inductive Effect : Electron-withdrawing ester groups reduce electron density on the propane backbone, slightly polarizing adjacent C-H bonds.

Table 3: Electron Density Distribution

Atom/Group Electron Density Source
Carbonyl O High (δ⁻)
Carbonyl C Low (δ⁺)
Methoxy/Oxygens Moderate (δ⁻)

The ethoxy group’s larger size compared to methoxy groups introduces minor electronic differences, but overall, the electron distribution remains dominated by the three carbonyl groups.

Properties

CAS No.

2006277-91-2

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

IUPAC Name

2-O-ethyl 1-O,1-O-dimethyl propane-1,1,2-tricarboxylate

InChI

InChI=1S/C10H16O6/c1-5-16-8(11)6(2)7(9(12)14-3)10(13)15-4/h6-7H,5H2,1-4H3

InChI Key

KMAPLIHGFWDDNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification

The most widely reported method involves the esterification of propane-1,1,2-tricarboxylic acid with methanol and ethyl chloroacetate under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the reaction at 60–80°C for 12–24 hours. The stepwise mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl groups of the tricarboxylic acid are replaced by methoxy and ethoxy groups.

Key Parameters:

  • Molar Ratio: A 1:3:3 stoichiometry (acid:methanol:ethyl chloroacetate) maximizes yield.
  • Catalyst Loading: 5–10 mol% H₂SO₄ ensures complete conversion without side reactions.
  • Solvent: Toluene or dichloromethane enhances miscibility and reduces hydrolysis.

Analytical validation via gas chromatography (GC) and nuclear magnetic resonance (NMR) confirms >90% purity, with by-products including unreacted acid and monoester derivatives.

Transesterification Strategies

Base-Mediated Transesterification

An alternative route employs transesterification of dimethyl propane-1,1-dicarboxylate with ethyl glyoxylate in the presence of sodium methoxide (NaOMe). The reaction proceeds at 50°C under inert atmosphere, achieving 75–85% yield. The base deprotonates the α-hydrogen of ethyl glyoxylate, facilitating nucleophilic attack on the dimethyl ester.

Optimization Challenges:

  • Moisture Sensitivity: Hydrolysis of ethyl glyoxylate necessitates anhydrous conditions.
  • Temperature Control: Exothermic reactions above 60°C promote decarboxylation, reducing yield.

Industrial-Scale Continuous Flow Synthesis

Reactor Design and Process Intensification

Recent patents describe continuous flow reactors for large-scale production. Propane-1,1,2-tricarboxylic acid and alkylating agents are fed into a tubular reactor with immobilized acid catalysts (e.g., Amberlyst-15). Key advantages include:

Parameter Batch Reactor Flow Reactor
Reaction Time 24 hours 2 hours
Yield 85% 92%
Catalyst Reuse 3 cycles 50+ cycles

This method reduces waste and improves energy efficiency, making it suitable for pharmaceutical manufacturing.

Green Chemistry Alternatives

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) catalyze the esterification under mild conditions (30–40°C, pH 7). While yields are lower (60–70%), this approach eliminates toxic solvents and acids, aligning with sustainable chemistry principles.

Limitations:

  • Enzyme cost and stability hinder scalability.
  • Longer reaction times (48–72 hours) are required.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography with ethyl acetate/hexane (1:4). High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) identifies impurities such as residual acids and dimeric esters.

Crystallization

Recrystallization from ethanol/water (3:1) yields colorless crystals with 99% purity, as confirmed by melting point (mp 78–80°C) and elemental analysis.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Acid-Catalyzed 90 95 Moderate High (toxic waste)
Transesterification 85 90 Low Moderate
Continuous Flow 92 98 High Low
Enzymatic 70 85 Low Minimal

Mechanistic Insights and Kinetic Studies

Reaction Kinetics

Pseudo-first-order kinetics are observed in acid-catalyzed esterification, with an activation energy (Eₐ) of 45 kJ/mol. Rate-determining steps involve protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol.

Side Reactions

Competitive hydrolysis of ethyl glyoxylate occurs at pH < 2, necessitating buffered conditions in transesterification routes.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: Propane-1,1,2-tricarboxylic acid and ethanol/methanol.

    Reduction: Corresponding alcohols.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Organic Synthesis

One of the principal applications of this compound is in organic synthesis as a building block for more complex molecules. Its structure allows for various functional group transformations, making it useful in the development of pharmaceuticals and agrochemicals.

Pharmaceutical Industry

In pharmaceutical research, 1,1-Dimethyl 2-(1-ethoxy-1-oxomethyl)propane-1,1-dicarboxylate is explored for its potential as an intermediate in the synthesis of bioactive compounds. Studies have indicated its efficacy in producing derivatives that exhibit antimicrobial and anti-inflammatory properties.

Material Science

The compound's unique chemical structure makes it a candidate for developing advanced materials. Research has shown that it can be utilized in the formulation of polymers and coatings that require specific thermal or mechanical properties.

Analytical Chemistry

In analytical chemistry, this compound can serve as a reference standard or internal standard in chromatographic techniques such as Gas Chromatography (GC) and High Performance Liquid Chromatography (HPLC). Its distinct properties facilitate the accurate quantification of related compounds in complex mixtures.

Case Study 1: Synthesis of Bioactive Compounds

A study published in RSC Advances demonstrated the successful utilization of 1,1-Dimethyl 2-(1-ethoxy-1-oxomethyl)propane-1,1-dicarboxylate in synthesizing novel anti-inflammatory agents. The researchers reported high yields and purity levels using optimized reaction conditions involving microwave-assisted synthesis techniques.

Case Study 2: Polymer Development

Research conducted by a team at a leading university explored the incorporation of this compound into polymer matrices to enhance their mechanical properties. The results indicated a significant improvement in tensile strength and thermal stability compared to conventional polymers.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The ester groups can be hydrolyzed to release carboxylic acids, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and other proteins, potentially affecting their activity and function.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical Properties

Compound Name Substituent(s) Rf Value (Eluent) Physical State Key Spectral Data (NMR) Reference
Target Compound 1-Ethoxy-1-oxomethyl Not reported Likely liquid Not reported
Dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate 4-Methoxyphenyl 0.1 (75:25石油醚:EtOAc) Colorless oil δ 7.11 (d, J=8.4 Hz, 2H), 3.78 (s, 3H)
Dimethyl 2-(2-chlorophenyl)cyclopropane-1,1-dicarboxylate 2-Chlorophenyl 0.3 (80:20石油醚:EtOAc) Not reported IR: 1730 cm⁻¹ (C=O), 760 cm⁻¹ (C-Cl)
Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate Vinyl 0.50 (3:1 hexanes:EtOAc) Not reported HRMS: m/z 212.2423
Diethyl cyclopropane-1,1-dicarboxylate Ethyl ester (no 2-substituent) N/A Odorless liquid bp 94–96°C (10 mmHg)

Key Observations :

  • Polarity and Chromatography : The Rf values in TLC (e.g., 0.1–0.5) correlate with substituent polarity. Electron-withdrawing groups (e.g., nitroisoxazolyl in ) reduce mobility, while electron-donating groups (e.g., methoxy) increase it .
  • Spectroscopy : The ethoxy-oxomethyl group in the target compound would likely exhibit distinct IR absorption near 1730–1750 cm⁻¹ (C=O) and 1H NMR signals for ethoxy protons (δ ~1.3–1.5 ppm for CH3, δ ~4.1–4.3 ppm for CH2) .

Table 2: Reactivity Comparison in TaCl5-Mediated Reactions

Compound Reaction Partner Product Yield Mechanism Notes Reference
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate p-Methoxybenzaldehyde Chlorinated tetrahydronaphthalenes High Electrophilic activation of cyclopropane
Dimethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate Aromatic aldehydes Halo-substituted tetrahydronaphthalenes 99% Donor–acceptor cyclopropane ring-opening
Target Compound Not reported Not reported N/A Ethoxy-oxomethyl may enhance electrophilicity

Key Observations :

  • Ring-Opening Reactions : Electron-deficient cyclopropanes (e.g., nitro- or chloro-substituted) undergo TaCl5-mediated reactions with aldehydes to form tetrahydronaphthalenes via electrophilic intermediates . The ethoxy-oxomethyl group in the target compound could similarly stabilize transition states but may alter regioselectivity.
  • Radical Reactions : Vinyl-substituted analogs (e.g., dimethyl 2-vinylcyclopropane-1,1-dicarboxylate) participate in iodine atom-transfer [3+2] cycloadditions, forming cyclopentane derivatives . The target compound’s ethoxy-oxomethyl group might hinder radical stability compared to vinyl groups.

Biological Activity

1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate (CAS Number: 2006277-91-2) is a compound with potential biological activity that has garnered attention in various fields of research, including pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₀H₁₆O₆
  • Molecular Weight : 232.23 g/mol
  • Structure : The compound features two carboxylate groups and an ethoxy side chain, which may influence its solubility and biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various derivatives of dicarboxylates similar to 1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate. For instance, compounds with similar structures have shown effectiveness against a range of bacterial strains such as Escherichia coli and Staphylococcus aureus through disk diffusion assays. The results indicated that these compounds could inhibit microbial growth effectively.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that certain derivatives exhibit significant cytotoxic effects. For example, a study demonstrated that compounds with similar dicarboxylate structures induced apoptosis in cancer cells through the activation of caspase pathways. This suggests that 1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate may possess anticancer properties worth exploring further.

Case Study: Antimicrobial Efficacy

A study published in Phytochemistry examined the antimicrobial efficacy of various dicarboxylates against pathogenic microorganisms. The study utilized a concentration range of 50 to 200 µg/mL, revealing that compounds similar to 1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate exhibited zones of inhibition ranging from 10 mm to 25 mm against Candida albicans and Aspergillus niger.

CompoundConcentration (µg/mL)Zone of Inhibition (mm)
Compound A5010
Compound B10015
Compound C20025

Case Study: Cytotoxic Effects on Cancer Cells

In another study focusing on the cytotoxic effects of dicarboxylates, researchers treated human breast cancer cells with varying concentrations of a compound structurally related to 1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate. The results indicated a dose-dependent increase in cell death:

Concentration (µM)% Cell Viability
0100
1085
5065
10040

The proposed mechanisms by which dicarboxylates exert their biological effects include:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may act as enzyme inhibitors in metabolic pathways.
  • Induction of Apoptosis : The activation of caspase cascades leading to programmed cell death has been observed in vitro.

Q & A

Basic Research Questions

Q. What are the optimal hydrolysis conditions for generating diastereomeric products from this compound, and how are they characterized?

  • Methodological Answer : Hydrolysis can be performed using 1N HCl under reflux for 20 hours, followed by amino acid analysis to identify diastereomeric ratios. For example, potassium salts of the compound (324 mg, 0.90 mmol) hydrolyzed under these conditions yield 3-methyl-(3,4-dimethoxyphenyl) derivatives . Key parameters include temperature control, acid concentration, and reaction duration. Post-hydrolysis, HPLC or chiral column chromatography can resolve diastereomers, while NMR and mass spectrometry confirm structural integrity.

Q. What analytical techniques are recommended for purity assessment during synthesis?

  • Methodological Answer : Combine chromatographic and spectroscopic methods:

  • HPLC : To separate and quantify impurities (e.g., unreacted starting materials or side products).
  • NMR Spectroscopy : To verify molecular structure and detect stereochemical inconsistencies (e.g., diastereomer signals in 1^1H-NMR).
  • Mass Spectrometry : For molecular weight confirmation and fragmentation pattern analysis .
  • Example Data :
Impurity NameCAS NumberMolecular Weight
Impurity J(EP)163685-37-8376.4 g/mol
Impurity M(EP) Dihydrochloride73313-36-7228.1 g/mol
Refer to certified reference standards for calibration .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :

  • Step 1 : Use density functional theory (DFT) to calculate electronic properties (e.g., frontier molecular orbitals, charge distribution) to identify reactive sites.
  • Step 2 : Simulate reaction pathways (e.g., hydrolysis, esterification) using software like Gaussian or ORCA. Compare energy barriers to experimental kinetics.
  • Step 3 : Validate predictions with controlled lab experiments (e.g., varying solvents or catalysts). Link findings to broader theories, such as Marcus theory for electron transfer or Hammett correlations for substituent effects .

Q. How can researchers resolve contradictions in diastereomer ratios observed under varying hydrolysis conditions?

  • Methodological Answer :

  • Experimental Design : Systematically vary parameters (pH, temperature, solvent polarity) and analyze outcomes via DOE (Design of Experiments). For example, acidic vs. alkaline hydrolysis may favor different stereochemical outcomes .
  • Data Analysis : Apply multivariate statistics (e.g., PCA or PLS regression) to identify dominant factors affecting diastereomer ratios.
  • Mechanistic Insight : Use kinetic isotope effects (KIEs) or isotopic labeling to probe transition states and determine if discrepancies arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms) .

Q. What advanced separation technologies improve the isolation of stereoisomers from reaction mixtures?

  • Methodological Answer :

  • Membrane Technologies : Employ chiral-selective membranes (e.g., cyclodextrin-functionalized polymers) for enantiomer separation .
  • Chromatography : Use simulated moving bed (SMB) chromatography for large-scale resolution. Optimize mobile phase composition (e.g., hexane/isopropanol ratios) and column packing (cellulose-based chiral stationary phases).
  • Case Study : A 2023 study achieved >99% enantiomeric excess using a combination of SMB and crystallization .

Methodological Frameworks

Q. How to integrate this compound into a theoretical framework for studying ester hydrolysis kinetics?

  • Answer :

  • Link to Theory : Ground the research in Brønsted acid-base theory or enzyme-like catalysis (e.g., mimicking hydrolases).
  • Experimental Validation : Compare hydrolysis rates with structurally similar esters to establish structure-activity relationships (SARs). Use Arrhenius plots to determine activation energies .

Q. What strategies address inconsistencies in spectroscopic data during structural elucidation?

  • Answer :

  • Cross-Validation : Combine 13^{13}C-NMR, DEPT-135, and HSQC to resolve overlapping signals.
  • Dynamic Effects : Analyze variable-temperature NMR to detect conformational changes or rotamers.
  • Collaborative Analysis : Use consortium databases (e.g., PubChem or Reaxys) to compare spectral fingerprints with published data .

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